molecular formula C15H14FNO3S B5569232 Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B5569232
M. Wt: 307.3 g/mol
InChI Key: FXPRZXZEQXDSEH-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a fluorobenzamido group attached to the thiophene ring, which is further substituted with methyl groups and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2,3-dimethyl-1,3-butadiene and sulfur sources.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between 2-fluorobenzoic acid and the thiophene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of growing interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C15_{15}H14_{14}F1_{1}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 293.34 g/mol

The presence of the fluorobenzamido moiety is significant for enhancing the compound's lipophilicity and potentially its bioavailability.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of tyrosinase, which is crucial in melanin biosynthesis, making it a candidate for treating hyperpigmentation disorders .
  • Antimicrobial Activity : Preliminary screenings indicate that this compound possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, suggesting potential applications in antibiotic development .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage .

Tyrosinase Inhibition

A detailed study evaluated the tyrosinase inhibitory activity of this compound using B16F10 murine melanoma cells. The results showed that the compound significantly inhibited cellular tyrosinase activity with an IC50_{50} value comparable to established inhibitors like kojic acid. This suggests its potential use in cosmetic applications aimed at skin lightening and treatment of melasma.

CompoundIC50_{50} (µM)Type of Activity
Kojic Acid24.09Positive Control
This compound17.62Tyrosinase Inhibitor

Antimicrobial Screening

In antimicrobial assays, this compound demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations lower than those required for many conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli>100

Properties

IUPAC Name

methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPRZXZEQXDSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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